N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound characterized by its unique chemical structure, which includes two pyrazole rings and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the pyrazole rings. The difluoroethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the final compound through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a similar pyrazole structure.
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its difluoroethyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1856091-81-0 |
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Molecular Formula |
C12H17F2N5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-9(2)19-12(3-4-16-19)15-5-10-6-17-18(7-10)8-11(13)14/h3-4,6-7,9,11,15H,5,8H2,1-2H3 |
InChI Key |
DHZOZLCRVHKGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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